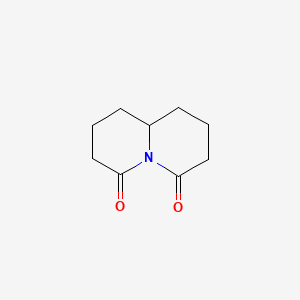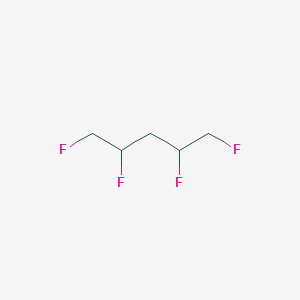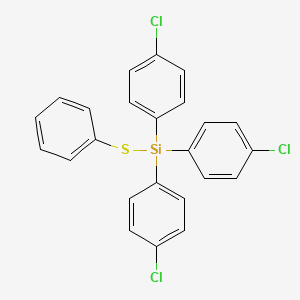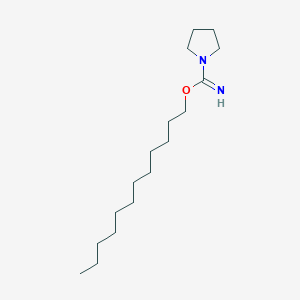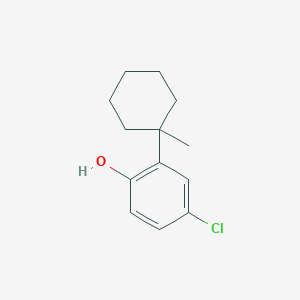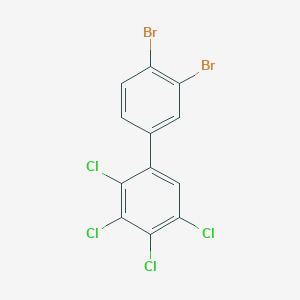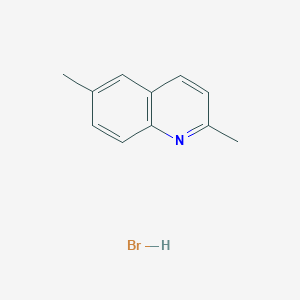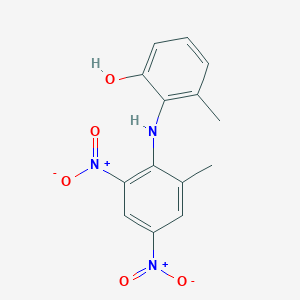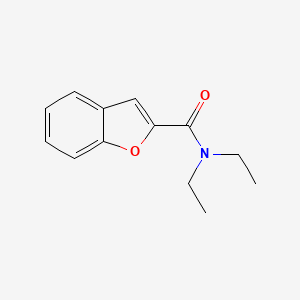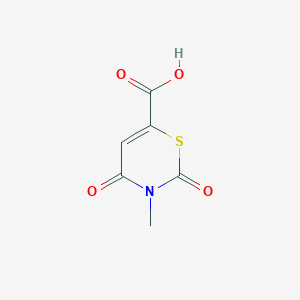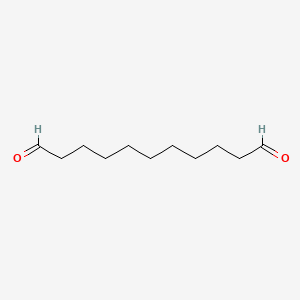
Undecanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecanedial can be synthesized through several methods, including:
Oxidation of 1,11-undecanediol: This method involves the oxidation of 1,11-undecanediol using oxidizing agents such as pyridinium chlorochromate or chromium trioxide. The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.
Ozonolysis of 1,11-undecene: Ozonolysis of 1,11-undecene followed by reductive workup can yield this compound. This method involves the cleavage of the carbon-carbon double bond by ozone, forming ozonides that are subsequently reduced to aldehydes.
Hydroformylation of 1-decene: Hydroformylation of 1-decene using a rhodium catalyst can produce this compound. This reaction involves the addition of a formyl group to the terminal carbon of the alkene, followed by oxidation to the aldehyde.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidation of 1,11-undecanediol due to the availability of the starting material and the efficiency of the process. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanedial undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to undecanedioic acid using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride yields 1,11-undecanediol.
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones, forming β-hydroxy aldehydes or ketones.
Addition: Nucleophilic addition reactions with compounds like ammonia or primary amines can form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide or potassium hydroxide.
Addition: Ammonia, primary amines.
Major Products Formed
Oxidation: Undecanedioic acid.
Reduction: 1,11-undecanediol.
Condensation: β-hydroxy aldehydes or ketones.
Addition: Imines or Schiff bases.
Applications De Recherche Scientifique
Undecanedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex molecules.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological signaling pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of undecanedial involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial in its role in biological systems, where it can modify proteins and other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Undecanedial can be compared with other medium-chain aldehydes, such as:
Decanedial: Similar in structure but with a ten-carbon chain.
Dodecanedial: Similar in structure but with a twelve-carbon chain.
Nonanedial: Similar in structure but with a nine-carbon chain.
Uniqueness
This compound’s uniqueness lies in its specific chain length and the presence of two terminal aldehyde groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific molecular interactions and properties.
Propriétés
IUPAC Name |
undecanedial |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWWBKIIYGLKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=O)CCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538956 |
Source


|
| Record name | Undecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95540-67-3 |
Source


|
| Record name | Undecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
